Product packaging for 1-(Dimethoxymethyl)-3-iodobenzene(Cat. No.:CAS No. 99405-04-6)

1-(Dimethoxymethyl)-3-iodobenzene

Cat. No.: B12070503
CAS No.: 99405-04-6
M. Wt: 278.09 g/mol
InChI Key: JYFNSJPMDOMOHV-UHFFFAOYSA-N
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Description

1-(Dimethoxymethyl)-3-iodobenzene is an aromatic compound characterized by a benzene ring substituted with a dimethoxymethyl group (-CH(OCH₃)₂) at position 1 and an iodine atom at position 3. This structure confers unique electronic and steric properties, making it valuable in organic synthesis. The dimethoxymethyl group, an acetal derivative, enhances solubility in polar solvents due to its electron-donating methoxy substituents, while the iodine atom serves as a reactive site for cross-coupling reactions such as Suzuki or Ullmann couplings .

A similar approach may apply to this compound, starting from 3-iodobenzaldehyde and methanol under acidic conditions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11IO2 B12070503 1-(Dimethoxymethyl)-3-iodobenzene CAS No. 99405-04-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99405-04-6

Molecular Formula

C9H11IO2

Molecular Weight

278.09 g/mol

IUPAC Name

1-(dimethoxymethyl)-3-iodobenzene

InChI

InChI=1S/C9H11IO2/c1-11-9(12-2)7-4-3-5-8(10)6-7/h3-6,9H,1-2H3

InChI Key

JYFNSJPMDOMOHV-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC(=CC=C1)I)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The process begins with protonation of the carbonyl oxygen in 3-iodobenzaldehyde, enhancing the electrophilicity of the carbonyl carbon. Methanol attacks this carbon, forming a tetrahedral intermediate. Subsequent loss of water generates an oxonium ion, which reacts with a second equivalent of methanol to yield the dimethyl acetal. The reaction is typically conducted under reflux with an acid catalyst such as p-toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl).

Experimental Procedure

A representative protocol involves:

  • Dissolving 3-iodobenzaldehyde (1.0 equiv) in anhydrous methanol.

  • Adding p-TsOH (0.1 equiv) and molecular sieves to sequester water.

  • Refluxing the mixture at 65°C for 6–12 hours.

  • Quenching with aqueous sodium bicarbonate, followed by extraction with dichloromethane and purification via flash chromatography.

Yields typically range from 70% to 85%, depending on the purity of the starting material and reaction conditions.

Challenges and Optimizations

  • Side Reactions : Over-acidification may lead to deiodination or acetal decomposition. Using mild acids (e.g., camphorsulfonic acid) and controlled temperatures mitigates this risk.

  • Solvent Choice : Anhydrous methanol is optimal, as traces of water impede acetal formation.

Electrophilic Iodination of Benzaldehyde Dimethyl Acetal

For cases where 3-iodobenzaldehyde is inaccessible, an alternative strategy involves iodinating benzaldehyde dimethyl acetal. This method relies on the directing effects of the dimethoxymethyl group to achieve meta-substitution.

Regioselectivity Considerations

The dimethoxymethyl group is a strong electron-donating group, directing electrophiles to the meta position via resonance and inductive effects. Iodination thus occurs preferentially at position 3 of the benzene ring.

Iodination Protocol

A typical procedure employs:

  • Benzaldehyde dimethyl acetal (1.0 equiv) dissolved in dichloromethane.

  • Iodine (1.2 equiv) and iron(III) chloride (FeCl₃, 0.2 equiv) as the iodinating agent and Lewis acid, respectively.

  • Stirring at room temperature for 24 hours.

  • Quenching with sodium thiosulfate to remove excess iodine, followed by column chromatography.

This method affords moderate yields (50–60%) due to competing para-iodination and over-iodination byproducts.

Catalytic Innovations

Recent advances utilize zinc iodide (ZnI₂) as a dual catalyst and iodine source. For example, ZnI₂ (20 mol%) in hexafluoroisopropanol (HFIP) enhances reaction efficiency, achieving yields up to 75% under milder conditions.

Multi-Step Synthesis from Benzene Derivatives

A more complex route involves constructing the benzene ring with pre-installed functional groups. This approach is advantageous for large-scale production.

Friedel-Crafts Alkylation

  • Step 1 : Friedel-Crafts acylation of benzene with chloroiodomethane introduces an iodomethyl group.

  • Step 2 : Oxidation of the methyl group to an aldehyde using potassium permanganate.

  • Step 3 : Acetalization with methanol and p-TsOH.

While theoretically viable, this method suffers from low regiocontrol during the Friedel-Crafts step, resulting in mixtures of ortho, meta, and para isomers.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions offer a modern alternative:

  • Suzuki-Miyaura coupling between 3-iodophenylboronic acid and a dimethoxymethyl-containing electrophile.

  • Buchwald-Hartwig amination to install nitrogen-based directing groups prior to iodination.

These methods require specialized catalysts (e.g., Pd(PPh₃)₄) and inert conditions but achieve excellent regioselectivity (>90%).

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. A patented method involves:

  • Continuous-flow acetalization of 3-iodobenzaldehyde using solid acid catalysts (e.g., Amberlyst-15).

  • In-line purification via distillation to remove methanol and water.

This process achieves >90% conversion with minimal waste, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-IODOBENZALDEHYDE DIMETHYL ACETAL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-IODOBENZALDEHYDE DIMETHYL ACETAL is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-IODOBENZALDEHYDE DIMETHYL ACETAL involves the formation of a stable acetal protecting group, which prevents the aldehyde from undergoing unwanted reactions. The acetal can be selectively deprotected under acidic conditions to regenerate the aldehyde, allowing for controlled chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(dimethoxymethyl)-3-iodobenzene with structurally related aromatic iodides, highlighting differences in molecular properties and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications References
This compound C₉H₁₁IO₂ 277.9 Dimethoxymethyl (1), Iodo (3) Polar due to dimethoxymethyl; iodine enables cross-coupling Organic synthesis, enzyme inhibition
1-(Difluoromethyl)-3-iodobenzene C₇H₅F₂I 253.9 Difluoromethyl (1), Iodo (3) Electron-withdrawing CF₂ group reduces ring electron density Pharmaceutical intermediates
1-Bromo-3-iodobenzene C₆H₄BrI 282.8 Bromo (1), Iodo (3) Dual halogen reactivity; iodine more reactive than bromo in couplings Cross-coupling reactions
1-(tert-Butyl)-3-iodobenzene C₁₀H₁₃I 260.1 tert-Butyl (1), Iodo (3) Bulky tert-Butyl group induces steric hindrance Ligand synthesis
1-(Benzyloxy)-3-iodobenzene C₁₃H₁₁IO 310.1 Benzyloxy (1), Iodo (3) Ether group enhances solubility; iodine for functionalization Medicinal chemistry
3-Iodobenzyl bromide C₇H₆BrI 296.9 Bromomethyl (side chain), Iodo (3) Reactive halogens for nucleophilic substitution Bioconjugation

Detailed Research Findings

Reactivity in Cross-Coupling Reactions

The iodine atom in this compound is highly reactive in palladium-catalyzed cross-coupling reactions. For example, analogous iodides like 1-bromo-3-iodobenzene are used in Suzuki-Miyaura couplings to form biaryl structures, critical in drug discovery . The dimethoxymethyl group’s electron-donating nature may slightly deactivate the ring compared to electron-withdrawing substituents (e.g., difluoromethyl), but this effect is offset by iodine’s superior leaving-group ability .

Biological Activity

1-(Dimethoxymethyl)-3-iodobenzene is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, alongside relevant research findings and case studies.

This compound is characterized by the following chemical formula:

  • Molecular Formula : C10H13I
  • Molecular Weight : 284.12 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have indicated that halogenated aromatic compounds, including iodinated derivatives like this compound, exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. Preliminary findings indicate its effectiveness against several cancer cell lines.

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)
HeLa (Cervical cancer)15.2
A549 (Lung cancer)20.5
MCF-7 (Breast cancer)18.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics.

Enzyme Inhibition Studies

This compound has also been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has shown promise as an inhibitor of certain serine proteases.

Table 3: Enzyme Inhibition Activity

EnzymeIC50 (µM)
Human C1s12.5
Trypsin15.0

These findings highlight the compound's potential role in modulating biological processes related to inflammation and immune response.

Case Studies and Research Findings

A comprehensive study published in the Journal of Organic Chemistry investigated the synthesis and biological evaluation of various iodinated aromatic compounds, including this compound. The study demonstrated that modifications at the aromatic ring significantly impacted biological activity, suggesting avenues for further optimization through structure-activity relationship (SAR) studies .

Another research effort focused on the compound's interaction with specific cellular targets, revealing that its binding affinity to target proteins correlates with its observed biological effects. This work emphasizes the importance of molecular docking studies in understanding the compound's mechanism of action .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(Dimethoxymethyl)-3-iodobenzene, and how is reaction progress validated?

Methodological Answer:
A robust synthesis involves dimethoxyacetaldehyde condensation with iodobenzene derivatives under acidic catalysis. For example:

Condensation : React L-tryptophan methyl ester analogs with dimethoxyacetaldehyde (60% aqueous) in anhydrous dichloromethane, followed by trifluoroacetic acid (TFA) addition (3% v/v in CH2_2Cl2_2) at room temperature for 16 hours .

Oxidation : For oxidized derivatives, use KMnO4_4 in DMF under controlled, stepwise addition to manage exothermicity .

Validation : Monitor reaction completion via TLC (e.g., CHCl3_3/MeOH 95:5) and confirm product purity through 1^1H NMR (e.g., δ 1.41 ppm for methyl groups) .

Key Data:

StepReagentTime (h)Yield
CondensationTFA1696%
OxidationKMnO4_4291%

Basic: What spectroscopic benchmarks distinguish this compound derivatives?

Methodological Answer:

  • 1^1H NMR : Look for dimethoxymethyl protons as singlets at δ 3.2–3.4 ppm and aromatic protons (meta to iodine) as doublets (J ≈ 8.5 Hz) .
  • 13^{13}C NMR : The iodine-bearing carbon appears at δ 90–100 ppm, while dimethoxymethyl carbons resonate at δ 50–55 ppm (OCH3_3) and δ 100–105 ppm (quaternary C) .
  • MS : Molecular ion peaks (M+^+) should align with calculated masses (e.g., C9_9H10_{10}IO2_2: MW 293.08) .

Advanced: How can researchers resolve contradictory kinetic data in cross-coupling reactions involving this compound?

Methodological Answer:
Contradictions in Suzuki-Miyaura or Ullmann coupling yields often arise from:

Iodine vs. Bromine Reactivity : The iodine substituent enhances oxidative addition in Pd-catalyzed reactions but may lead to side reactions (e.g., protodeiodination). Use bulky ligands (e.g., XPhos) to suppress side pathways .

Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may deactivate catalysts. Optimize with mixed solvents (e.g., toluene/DMF 4:1) .

Kinetic Analysis : Employ stopped-flow NMR or UV-Vis spectroscopy to track intermediate formation and adjust catalyst loading (0.5–2 mol%) .

Case Study:

  • In a Pd(OAc)2_2-catalyzed coupling, contradictory yields (40–80%) were resolved by pre-stirring catalyst and base for 10 minutes before substrate addition .

Advanced: What strategies mitigate regioselectivity challenges in electrophilic substitutions of this compound?

Methodological Answer:
The dimethoxymethyl group directs electrophiles to the ortho/para positions relative to iodine. To control regiochemistry:

Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) at the para position to block unwanted substitution .

Lewis Acid Modulation : Use BF3_3-Et2_2O to stabilize transition states favoring meta-substitution (relative to dimethoxymethyl) .

DFT Modeling : Predict preferred attack sites using computational tools (e.g., Gaussian09 with B3LYP/6-31G*) to guide experimental design .

Example:

  • Nitration with HNO3_3/H2_2SO4_4 yielded 85% para-nitro product when BF3_3 was added, versus 60% without .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Storage : Keep in sealed, dark containers at 2–8°C to prevent iodine loss or hydrolysis .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods due to H315/H319 (skin/eye irritation) risks .
  • Spill Management : Neutralize with activated carbon and dispose as halogenated waste (EPA Class D) .

Advanced: How does the dimethoxymethyl group influence the compound’s bioactivity in medicinal chemistry studies?

Methodological Answer:

  • Enzyme Inhibition : The dimethoxymethyl group enhances binding to hydrophobic pockets in kinases (e.g., PKC) and 17β-HSD, reducing IC50_{50} by 30–50% compared to non-substituted analogs .
  • Metabolic Stability : In vitro assays (hepatocyte microsomes) show increased half-life (t1/2_{1/2} > 4 h) due to reduced CYP3A4-mediated oxidation .
  • In Vivo Testing : Administer via IP injection (10 mg/kg in DMSO/saline) and monitor tumor regression in xenograft models over 21 days .

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